molecular formula C13H18N2O2 B11953299 N-[1-(aminocarbonyl)-3-methylbutyl]benzamide CAS No. 16709-42-5

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide

Cat. No.: B11953299
CAS No.: 16709-42-5
M. Wt: 234.29 g/mol
InChI Key: TUTYDIRXNJGWDX-UHFFFAOYSA-N
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Description

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is an organic compound belonging to the class of hippuric acids and derivatives. It is characterized by the presence of a benzoyl group linked to the N-terminal of a glycine

Preparation Methods

The synthesis of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide typically involves the amidation of carboxylic acids. One common method includes the reaction of β-piperidinoalanine with methanolic hydrogen chloride to form the corresponding amino acid methyl ester. This ester is then reacted with methylamine and pyrrolidine to produce the desired amides . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability .

Chemical Reactions Analysis

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide involves its interaction with specific molecular targets, such as protein-arginine deiminase type-4. This interaction leads to the modulation of biochemical pathways, resulting in its observed effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key proteins makes it a valuable tool in scientific research.

Comparison with Similar Compounds

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide can be compared with other similar compounds, such as tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate and N-[1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interactions with protein-arginine deiminase type-4, which distinguishes it from other related compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and interactions with biological molecules make it a valuable tool for research and industrial applications.

Properties

CAS No.

16709-42-5

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(1-amino-4-methyl-1-oxopentan-2-yl)benzamide

InChI

InChI=1S/C13H18N2O2/c1-9(2)8-11(12(14)16)15-13(17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)

InChI Key

TUTYDIRXNJGWDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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